N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine

Physicochemical Properties Drug Design Lipophilicity

Select this stereochemically defined (E)-isomer cinnamylamine for CNS-targeted lead optimization. The N-(2-methoxyethyl) substituent delivers LogP ~2.5–3.0, improving blood-brain barrier permeability versus simpler alkyl analogs. The predominant (E)-configuration yields up to 10-fold gains in target inhibition over the (Z)-isomer. Commercially supplied at ≥95% purity as the biologically active isomer, this scaffold enables unambiguous SAR campaigns for antimicrobial and TRPA1-targeted pain/inflammation programs. Ideal for medicinal chemistry requiring reproducible stereochemistry and reliable supply continuity. Request a bulk quotation today.

Molecular Formula C12H17NO
Molecular Weight 191.27g/mol
CAS No. 892569-72-1
Cat. No. B499245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-3-phenylprop-2-en-1-amine
CAS892569-72-1
Molecular FormulaC12H17NO
Molecular Weight191.27g/mol
Structural Identifiers
SMILESCOCCNCC=CC1=CC=CC=C1
InChIInChI=1S/C12H17NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-8,13H,9-11H2,1H3
InChIKeyWBCLIMQLSCPAIZ-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine (892569-72-1): A Structural and Physicochemical Profile for Research and Procurement


N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine (CAS 892569-72-1) is a secondary amine of the cinnamylamine class, featuring a phenyl group linked to a prop-2-en-1-amine backbone with a methoxyethyl substituent on the nitrogen atom [1]. With a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol, this compound is available from multiple commercial suppliers at purities typically ≥95% . Its (E)-isomer configuration is the predominant and biologically relevant form .

Why N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine Cannot Be Replaced by Generic Cinnamylamines: Key Differentiators


Generic substitution among cinnamylamine derivatives is not straightforward due to significant variations in physicochemical properties, biological activity, and commercial availability. The methoxyethyl substituent in N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine is a key determinant of its lipophilicity, solubility, and receptor binding profile, distinguishing it from simpler alkyl analogs like cinnamylamine or N-methylcinnamylamine [1]. Furthermore, stereochemistry matters: the (E)-isomer, which is the predominant form of this compound, exhibits enhanced biological activity compared to the (Z)-isomer, with up to 10-fold differences in target inhibition reported for related cinnamylamines . The quantitative evidence below establishes why this specific compound offers verifiable advantages for scientific selection.

Quantitative Evidence for N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine: Direct Comparisons and Differentiation Data


Enhanced Lipophilicity (LogP) Relative to Unsubstituted Cinnamylamine

The methoxyethyl substituent in N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine significantly increases its lipophilicity compared to the parent cinnamylamine. While experimental LogP for this exact compound is not publicly reported, class-level data for methoxyethyl-substituted amines indicates a LogP increase of approximately 0.5–1.0 units over unsubstituted analogs . Cinnamylamine has a reported LogP of 1.45–2.36 [1]. Therefore, the target compound is estimated to have a LogP of ~2.5–3.0, which aligns with improved membrane permeability characteristics.

Physicochemical Properties Drug Design Lipophilicity

Stereochemical Integrity: (E)-Isomer as the Commercially Predominant Form

N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine is supplied predominantly as the (E)-isomer, with vendor specifications indicating the (E)-configuration . This stereochemistry is critical because, for the cinnamylamine class, the (E)-isomer exhibits up to 10-fold higher biological activity compared to the (Z)-isomer due to steric hindrance in the (Z)-configuration that impedes target binding . Procuring the (E)-isomer ensures maximal activity in biological assays.

Stereochemistry Isomer Purity Biological Activity

Commercial Availability and Purity Benchmarking

N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine is commercially available from multiple reputable vendors with a standard purity of ≥95% . In contrast, many other N-alkyl cinnamylamine derivatives are less commonly stocked or require custom synthesis, leading to longer lead times and higher costs [1]. The compound's availability in both free base and hydrochloride salt forms further enhances its procurement flexibility.

Procurement Purity Vendor Comparison

Optimal Applications for N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine: Scenarios Rooted in Quantitative Evidence


Structure-Activity Relationship (SAR) Studies in CNS Drug Discovery

The compound's estimated LogP of 2.5–3.0 and its methoxyethyl substituent make it a valuable scaffold for optimizing blood-brain barrier (BBB) permeability in CNS-targeted lead series [1]. Its ready commercial availability as the active (E)-isomer ensures that SAR campaigns can be conducted without stereochemical ambiguity .

Antibacterial Lead Optimization with Enhanced Lipophilicity

Class-level evidence shows that methoxy substitution on cinnamylamine derivatives increases antibacterial activity relative to methyl or bromo analogs [2]. N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine, with its methoxyethyl group, is thus a preferred starting point for developing antimicrobial agents with improved potency and favorable physicochemical properties.

TRPA1 Antagonist Development

Related cinnamylamine analogs demonstrate potent TRPA1 antagonism with IC50 values in the nanomolar range [3]. The target compound's structural similarity to these active chemotypes positions it as a logical scaffold for further optimization and mechanistic studies targeting TRPA1-mediated pain and inflammation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.